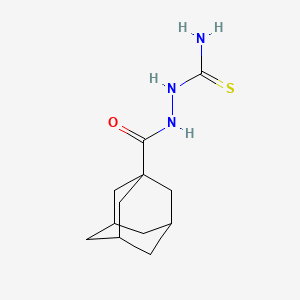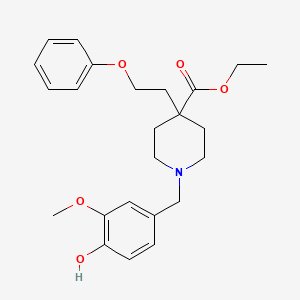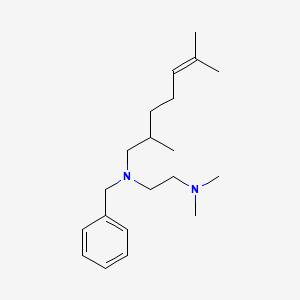![molecular formula C24H33N3O B5120335 1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, commonly known as MeOPP, is a chemical compound that has been widely studied for its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various scientific research applications.
作用機序
MeOPP exerts its pharmacological effects by binding to and activating the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the modulation of various intracellular signaling pathways, resulting in the observed biochemical and physiological effects of MeOPP.
Biochemical and Physiological Effects
MeOPP has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various scientific research applications. MeOPP has been shown to have anxiolytic, antidepressant, antipsychotic, anticonvulsant, and analgesic effects in preclinical studies. MeOPP has also been found to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
実験室実験の利点と制限
MeOPP has several advantages for use in lab experiments. MeOPP is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. MeOPP is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also some limitations to the use of MeOPP in lab experiments. MeOPP has a relatively short half-life, which means that its effects may be transient and difficult to study over longer periods. MeOPP also has a relatively low solubility in water, which can make it challenging to administer in some experimental settings.
将来の方向性
There are several future directions for the study of MeOPP. One area of research is the development of novel drugs based on MeOPP that have improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of the serotonin 5-HT1A receptor in various biological processes, including mood regulation, anxiety, and stress. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MeOPP and its derivatives for various therapeutic applications.
合成法
The synthesis of MeOPP involves the reaction of 1-(3-methoxyphenyl)piperazine with 1-(2-phenylethyl)piperidine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
MeOPP has been extensively studied for its potential therapeutic applications in various areas such as neuroscience, pharmacology, and drug discovery. In neuroscience, MeOPP has been found to be a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MeOPP has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
In pharmacology, MeOPP has been found to possess a range of pharmacological properties such as antipsychotic, anticonvulsant, and analgesic effects. MeOPP has been shown to be effective in animal models of schizophrenia, epilepsy, and neuropathic pain.
In drug discovery, MeOPP has been used as a lead compound for the development of novel drugs targeting the serotonin 5-HT1A receptor. MeOPP has been modified to improve its pharmacokinetic properties and selectivity, resulting in the development of several promising drug candidates.
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-28-24-9-5-8-23(20-24)27-18-16-26(17-19-27)22-11-14-25(15-12-22)13-10-21-6-3-2-4-7-21/h2-9,20,22H,10-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUBPSJIUKTWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)


![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)
